molecular formula C12H13F2NO2 B8182456 (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone

(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone

Cat. No.: B8182456
M. Wt: 241.23 g/mol
InChI Key: FHXRDDDRROSTFQ-UHFFFAOYSA-N
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Description

(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two fluorine atoms and a phenyl ring with a hydroxyl and methyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenyl Ring: The phenyl ring with hydroxyl and methyl groups can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanol.

    Substitution: Formation of derivatives with different substituents on the pyrrolidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoropyrrolidin-1-yl)(4-hydroxyphenyl)methanone: Lacks the methyl group on the phenyl ring.

    (3,3-Difluoropyrrolidin-1-yl)(4-methylphenyl)methanone: Lacks the hydroxyl group on the phenyl ring.

    (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)ethanone: Has an ethyl group instead of a methylene group.

Uniqueness

The presence of both hydroxyl and methyl groups on the phenyl ring, along with the difluorinated pyrrolidine ring, makes (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-methylphenyl)methanone unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(4-hydroxy-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-8-6-9(16)2-3-10(8)11(17)15-5-4-12(13,14)7-15/h2-3,6,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRDDDRROSTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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